

# **Application Notes and Protocols for Relebactam Combination Therapy with Imipenem/Cilastatin**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health challenge, driving the need for novel therapeutic strategies. The combination of imipenem, a broad-spectrum carbapenem antibiotic, with cilastatin, a renal dehydropeptidase inhibitor, has long been a critical tool in managing severe bacterial infections. However, the emergence of carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa has diminished its effectiveness. **Relebactam**, a diazabicyclooctane β-lactamase inhibitor, revitalizes imipenem's activity against many of these resistant strains.[1] This document offers detailed application notes and protocols for the use of **relebactam** in combination with imipenem/cilastatin in a research environment.

## **Mechanism of Action**

Imipenem exerts its bactericidal effects by binding to essential penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis, leading to cell lysis.[2][3] Cilastatin is coadministered to inhibit the renal enzyme dehydropeptidase-I, which would otherwise metabolize imipenem, thereby increasing its bioavailability.[2][4] **Relebactam** possesses no intrinsic antibacterial activity. Its crucial role is to inhibit a wide range of  $\beta$ -lactamase enzymes, particularly Ambler Class A (like Klebsiella pneumoniae carbapenemase, KPC) and Class C (such as AmpC)  $\beta$ -lactamases. By forming a stable covalent bond with these enzymes,



**relebactam** protects imipenem from degradation, restoring its efficacy against resistant bacteria.



Click to download full resolution via product page

Mechanism of Action of Imipenem/Cilastatin/Relebactam.

# Data Presentation In Vitro Susceptibility Data

The following tables summarize the in vitro activity of imipenem/**relebactam** against various Gram-negative pathogens, presented as Minimum Inhibitory Concentration (MIC) values.

Table 1: Imipenem/Relebactam MICs for Enterobacterales Isolates



| Organism             | Imipenem<br>MIC50<br>(μg/mL) | lmipenem<br>MIC90<br>(μg/mL) | Imipenem<br>/Relebact<br>am MIC50<br>(µg/mL) | Imipenem<br>/Relebact<br>am MIC90<br>(µg/mL) | %<br>Suscepti<br>ble to<br>Imipenem | % Susceptib le to Imipenem /Relebact am |
|----------------------|------------------------------|------------------------------|----------------------------------------------|----------------------------------------------|-------------------------------------|-----------------------------------------|
| E. coli              | 0.25                         | 0.5                          | 0.25                                         | 0.5                                          | 99.6%                               | 99.6%                                   |
| K.<br>pneumonia<br>e | 0.5                          | >32                          | 0.5                                          | 2                                            | 93.0%                               | 96.1%                                   |
| E. cloacae           | 0.5                          | 8                            | 0.5                                          | 1                                            | 96.8%                               | 98.0%                                   |
| K.<br>aerogenes      | 0.25                         | 1                            | 0.25                                         | 0.5                                          | 97.6%                               | 97.6%                                   |

| K. oxytoca |  $\leq$ 0.25 | 0.25 |  $\leq$ 0.25 | 0.25 | 99.4% | 99.4% |

Data compiled from various surveillance studies.

Table 2: Imipenem/Relebactam MICs for P. aeruginosa Isolates

| Isolate<br>Phenotyp<br>e | Imipenem<br>MIC50<br>(μg/mL) | lmipenem<br>MIC90<br>(µg/mL) | Imipenem<br>/Relebact<br>am MIC50<br>(µg/mL) | Imipenem<br>/Relebact<br>am MIC90<br>(µg/mL) | %<br>Suscepti<br>ble to<br>Imipenem | % Susceptib le to Imipenem /Relebact am |
|--------------------------|------------------------------|------------------------------|----------------------------------------------|----------------------------------------------|-------------------------------------|-----------------------------------------|
| All<br>Isolates          | 2                            | >32                          | 1                                            | 4                                            | 70.3%                               | 94.2%                                   |

| Imipenem-Nonsusceptible | 16 | >32 | 2 | 8 | 0% | 80.5% |

Data from the SMART Global Surveillance Program.



## **Clinical Trial Efficacy Data**

Table 3: Outcomes from the RESTORE-IMI 1 Trial (Patients with Imipenem-Nonsusceptible Infections)

| Outcome                                  | Imipenem/Cilastatin/Releb<br>actam (n=21) | Colistin +<br>Imipenem/Cilastatin (n=10) |  |
|------------------------------------------|-------------------------------------------|------------------------------------------|--|
| Favorable Overall<br>Response            | 71.4%                                     | 70.0%                                    |  |
| Favorable Clinical Response at<br>Day 28 | 71.4%                                     | 40.0%                                    |  |
| 28-Day All-Cause Mortality               | 9.5%                                      | 30.0%                                    |  |
| Drug-Related Adverse Events              | 16.1%                                     | 31.3%                                    |  |

| Treatment-Emergent Nephrotoxicity | 10% | 56% |

Data from the RESTORE-IMI 1 trial.

Table 4: Outcomes from the RESTORE-IMI 2 Trial (HABP/VABP)

| Outcome (MITT<br>Population)  | Imipenem/Cilastati<br>n/Relebactam<br>(n=265) | Piperacillin/Tazoba<br>ctam (n=266) | Treatment<br>Difference (95% CI) |
|-------------------------------|-----------------------------------------------|-------------------------------------|----------------------------------|
| Day 28 All-Cause<br>Mortality | 15.9%                                         | 21.3%                               | -5.3% (-11.9, 1.2)               |

| Favorable Clinical Response at Early Follow-up | 60.9% | 55.8% | 5.0% (-3.4, 13.3) |

Data from the RESTORE-IMI 2 trial.

### **Pharmacokinetic Parameters**

Table 5: Pharmacokinetic Properties of Imipenem, Cilastatin, and Relebactam



| Parameter                    | Imipenem | Cilastatin | Relebactam |
|------------------------------|----------|------------|------------|
| Protein Binding              | ~20%     | ~40%       | ~22%       |
| Volume of Distribution (L)   | 24.3     | 13.8       | 19.0       |
| Half-life (hours)            | ~1       | ~1         | ~1.2-1.8   |
| Primary Route of Elimination | Renal    | Renal      | Renal      |
| Cmax (μg/mL)                 | ~104     | -          | ~64        |

| AUC0-24hr (µg\*h/mL) | ~574 | - | ~427 |

Data compiled from multiple pharmacokinetic studies.

## **Experimental Protocols**

## Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).





Click to download full resolution via product page

Workflow for MIC determination.

#### Materials:

- Imipenem and **relebactam** analytical standards
- Cation-adjusted Mueller-Hinton Broth (CAMHB)



- Sterile 96-well microtiter plates
- Bacterial isolates and Quality Control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
- Sterile saline or PBS
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Incubator (35 ± 2°C)

#### Procedure:

- Preparation of Antimicrobial Solutions:
  - Prepare stock solutions of imipenem and relebactam.
  - For testing, relebactam is used at a fixed concentration of 4 μg/mL.
  - Create serial twofold dilutions of imipenem in CAMHB in the microtiter plate. Each well
    must also contain the fixed 4 μg/mL of relebactam.
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.
  - Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard,
     which corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL.
  - Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
  - Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.



- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plate at  $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.
- Interpretation of Results:
  - o After incubation, visually inspect the wells for turbidity (bacterial growth).
  - The MIC is the lowest concentration of imipenem (in the presence of 4  $\mu$ g/mL **relebactam**) that completely inhibits visible growth.
  - Interpret MIC values according to established breakpoints from CLSI or FDA guidelines.

## **Protocol 2: Time-Kill Assay**

This assay assesses the bactericidal activity of imipenem/relebactam over time.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. amr-accelerator.eu [amr-accelerator.eu]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Pharmacokinetic/Pharmacodynamic Relationship of Relebactam (MK-7655) in Combination with Imipenem in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Relebactam Combination Therapy with Imipenem/Cilastatin]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15564724#relebactam-combination-therapy-with-imipenem-cilastatin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com